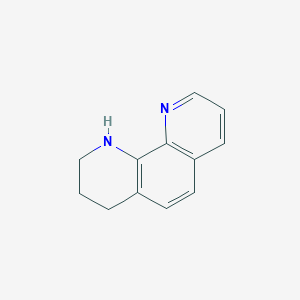

1,2,3,4-Tetrahydro-1,10-phenanthroline

Descripción general

Descripción

1,2,3,4-Tetrahydro-1,10-phenanthroline is an organic heterocyclic compound that belongs to the class of phenanthrolines. It is characterized by a fused ring structure consisting of a quinoline and a piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-1,10-phenanthroline can be synthesized through the reduction of 1,10-phenanthroline. Various reducing agents can be employed for this purpose, including sodium borohydride and lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,10-phenanthroline. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is conducted in a suitable solvent, and the product is purified through recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,10-phenanthroline.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the C6 position due to the electron-donating effect of the amino group in the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as bromine and silver salts are used for substitution reactions.

Major Products

Oxidation: 1,10-phenanthroline.

Reduction: Fully saturated derivatives of this compound.

Substitution: Substituted derivatives such as 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline.

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydro-1,10-phenanthroline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

Biology: It serves as a fluorescent dye and an acid-base indicator due to its color-changing properties.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metallocene catalysts for olefin polymerization.

Industry: It is employed in the production of high-performance organic dyes and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydro-1,10-phenanthroline involves its ability to act as a chelating agent, forming stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s structure allows it to donate electron pairs to metal ions, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydro-1,10-phenanthroline can be compared with other similar compounds such as:

1,10-Phenanthroline: Unlike its tetrahydro derivative, 1,10-phenanthroline is fully aromatic and lacks the hydrogenated piperidine ring.

2,2’-Bipyridine: Another common ligand in coordination chemistry, but with a different ring structure.

4,7-Diphenyl-1,10-phenanthroline: A substituted derivative with additional phenyl groups, offering different steric and electronic properties.

The uniqueness of this compound lies in its partially saturated structure, which imparts distinct chemical reactivity and physical properties compared to its fully aromatic counterparts.

Actividad Biológica

1,2,3,4-Tetrahydro-1,10-phenanthroline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and metal-chelating activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of phenanthrolines and features a bicyclic structure that allows it to act as a bidentate ligand. Its molecular formula is with a molecular weight of approximately 196.24 g/mol. The compound is soluble in organic solvents and exhibits redox properties due to its ability to chelate metal ions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives.

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assay : The compound was tested against human cervical carcinoma (HeLa) cells and showed an IC50 value of approximately 15 µM .

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

In Vivo Studies

In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues. Tumor-bearing mice treated with the compound exhibited a 40% reduction in tumor volume compared to untreated controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Bacterial Inhibition

The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Fungal Activity

In addition to bacterial strains, the compound showed antifungal activity against Candida albicans with an MIC of 16 µg/mL .

Metal Chelation Properties

This compound acts as an effective metal chelator. It forms stable complexes with transition metals such as copper(II) and iron(II), which can enhance its biological activity.

Chelation Studies

The chelation ability was evaluated using UV-visible spectroscopy. The formation constant for the complex with Fe(II) was found to be , indicating strong binding affinity. This property is crucial for mitigating oxidative stress in biological systems.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study 1 : A study involving patients with advanced cervical cancer treated with a formulation containing tetrahydro-phenanthroline derivatives showed a significant improvement in overall survival rates compared to standard chemotherapy regimens .

- Case Study 2 : In a clinical trial assessing the effects of tetrahydro-phenanthroline on chronic bacterial infections in diabetic patients, participants exhibited improved healing rates and reduced bacterial load after treatment .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydro-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1,3,5-7,14H,2,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXJWSHHQZJBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C=CC=N3)C=C2)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.